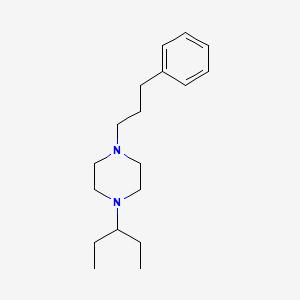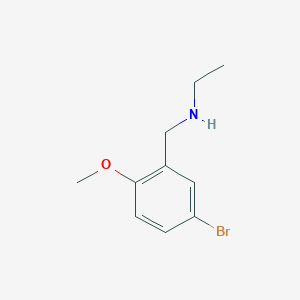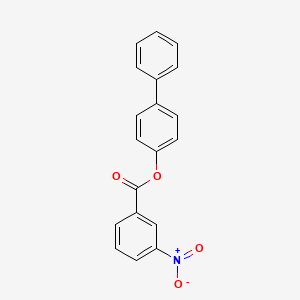![molecular formula C22H22N2O4S B10882807 (3-Methoxyphenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10882807.png)
(3-Methoxyphenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a methoxyphenyl group, a naphthylsulfonyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenol, undergoes a Friedel-Crafts acylation to introduce a carbonyl group.
Synthesis of the Naphthylsulfonyl Intermediate: 2-naphthylamine is sulfonylated using sulfonyl chloride to form the naphthylsulfonyl group.
Formation of the Piperazino Intermediate: Piperazine is reacted with a suitable alkylating agent to introduce the desired substituents.
Coupling Reaction: The methoxyphenyl, naphthylsulfonyl, and piperazino intermediates are coupled under specific conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
(3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERIDINO]METHANONE: Similar structure but with a piperidino group instead of a piperazino group.
(3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)MORPHOLINO]METHANONE: Similar structure but with a morpholino group instead of a piperazino group.
Uniqueness
Structural Features: The presence of both methoxyphenyl and naphthylsulfonyl groups in conjunction with a piperazino group makes (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE unique.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile compound in various chemical reactions.
Properties
Molecular Formula |
C22H22N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-8-4-7-19(15-20)22(25)23-11-13-24(14-12-23)29(26,27)21-10-9-17-5-2-3-6-18(17)16-21/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
ZIAVGUXWXHOGNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882725.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate](/img/structure/B10882732.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methoxybenzamide](/img/structure/B10882746.png)
![methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882750.png)
![1-(Naphthalen-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882751.png)
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10882756.png)
methanone](/img/structure/B10882770.png)

![4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10882777.png)

methanone](/img/structure/B10882784.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10882791.png)
![(E)-3-(4-methoxyphenyl)-N-[(pyridine-3-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B10882794.png)

